Fospropofol disodium

Catalog No.
S528393
CAS No.
258516-87-9
M.F
C13H19Na2O5P
M. Wt
332.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fospropofol disodium

CAS Number

258516-87-9

Product Name

Fospropofol disodium

IUPAC Name

disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate

Molecular Formula

C13H19Na2O5P

Molecular Weight

332.24 g/mol

InChI

InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2

InChI Key

LWYLQNWMSGFCOZ-UHFFFAOYSA-L

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]

solubility

Soluble in DMSO, not in water

Synonyms

Aquavan, fospropofol, fospropofol disodium, GPI 15715, GPI15715, lusedra, methanol, (2,6-bis(1-methylethyl)phenoxy)-, dihydrogen phosphate, disodium salt

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]

The exact mass of the compound Fospropofol disodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

General Anesthesia Induction

Moderate Sedation in Flexible Bronchoscopy

Monitored Anesthesia Care (MAC) Sedation

Sedation for Endoscopy

Sedation for Colonoscopy

Sedation for Dental Procedures

Fospropofol disodium is a prodrug of propofol, designed to enhance the solubility and safety profile of the parent compound. Its chemical structure is represented by the formula C13H19Na2O5P\text{C}_{13}\text{H}_{19}\text{Na}_{2}\text{O}_{5}\text{P} and it has a molecular weight of approximately 332.24 g/mol . This compound is marketed under the brand name LUSEDRA and is primarily used for sedation during medical procedures. Unlike propofol, which is lipophilic and requires an oil-in-water emulsion for administration, fospropofol disodium is hydrophilic, allowing for easier intravenous delivery without the associated risks of lipid-based formulations .

Fospropofol disodium undergoes hydrolysis catalyzed by alkaline phosphatases in the bloodstream, releasing propofol along with formaldehyde and phosphate . The reaction can be summarized as follows:

Fospropofol disodiumalkaline phosphatasePropofol+Formaldehyde+Phosphate\text{Fospropofol disodium}\xrightarrow{\text{alkaline phosphatase}}\text{Propofol}+\text{Formaldehyde}+\text{Phosphate}

The released formaldehyde is subsequently metabolized to formic acid, which is then oxidized to carbon dioxide through various enzymatic pathways .

Once converted to propofol, fospropofol exerts its pharmacological effects by acting as an agonist at gamma-aminobutyric acid A receptors. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and subsequent sedation . The onset of sedation typically occurs within 4 to 8 minutes after intravenous administration, with peak plasma concentrations reached shortly thereafter .

The synthesis of fospropofol disodium involves the phosphorylation of propofol, which introduces a phosphate group that enhances its water solubility. This process typically employs reactive phosphate derivatives and may involve steps such as:

  • Phosphorylation: Reacting propofol with a suitable phosphorylating agent.
  • Formation of Disodium Salt: Neutralizing the resulting acidic product with sodium hydroxide to yield fospropofol disodium.

This method ensures that fospropofol remains soluble in aqueous solutions, making it suitable for intravenous use without the complications associated with lipid emulsions .

Fospropofol disodium is primarily used in medical settings for sedation during procedures such as endoscopy or dental surgery. Its advantages include:

  • Rapid Onset: Sedation effects can be observed within minutes.
  • Reduced Risk of Allergic Reactions: Unlike traditional propofol formulations, it does not contain lipids or egg products .
  • Ease of Use: Being water-soluble allows for straightforward preparation and administration.

Research indicates that fospropofol does not significantly interact with cytochrome P450 enzymes, which are commonly involved in drug metabolism. This characteristic minimizes potential drug-drug interactions compared to other anesthetics . Additionally, studies have shown that both fospropofol and its active metabolite propofol exhibit high protein binding (approximately 98%), primarily to albumin, which may influence their pharmacokinetics .

Several compounds share structural or functional similarities with fospropofol disodium. Here are a few notable examples:

Compound NameStructure TypeSolubilityKey Features
PropofolLipid EmulsionLipophilicRapid onset; requires lipid carrier; potential for allergic reactions
EtomidateNon-barbiturateLipophilicShort-acting; minimal cardiovascular effects; used for induction
ThiopentalBarbiturateLipid solubleLong history of use; slower recovery compared to fospropofol
DexmedetomidineAlpha-2 agonistWater solubleSedative with analgesic properties; different mechanism of action

Fospropofol's unique profile lies in its water solubility and prodrug status, allowing for safer administration without the complications associated with lipid formulations seen in traditional anesthetics like propofol .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

332.07654926 g/mol

Monoisotopic Mass

332.07654926 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30868AY0IF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

For monitored anaesthesia care sedation in patients undergoing diagnostic procedures like bronchoscopy and colonscopy or minor surgical procedures like arthroscopy and bunionectomy.
FDA Label

MeSH Pharmacological Classification

Hypnotics and Sedatives

Mechanism of Action

After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors and acts as an agonist. By binding to GABA-A receptor, it will cause an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Irritant

Irritant

Other CAS

258516-87-9

Absorption Distribution and Excretion

Adequate sedation achieved after 7 minutes with a IV bolus dose of 10mg/kg. It takes 21-45 minutes for patients to recover for fospropopol-induced sedation. Following an intravenous bolus administration of 6 mg/kg in a healthy subject, the pharmacokinetic parameters of fospropofol are as follows: Cmax = 78.7 μg/mL; Tmax = 4 minutes; AUC(0-∞) = 19.0 μg ⋅ h/mL;
Chiefly eliminated by hepatic conjugation to inactive metabolites which are excreted by the kidney. There is negligible renal elimination of unchanged fospropofol (<0.02%).
Fospropofol = 0.33±0.069 L/kg; Propofol metabolite = 5.8 L/kg.
Total body clearance (CLp), Fospropofol, healthy subject = 0.28 L/h/kg; CLp, fospropofol, patients = 0.31 L/h/kg; CLp/F, propofol, healthy subjects or patients = 2.74 L/h/kg.

Metabolism Metabolites

Fospropofol is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase. The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione dependent and independent dehydrogenases and erythrocytes. Excess formic acid is eliminated via oxidation to carbon dioxide through the tetrahydrofolate pathway. Propofol is further metabolized into propofol glucuronide, quinol-4-sulfate, quinol-1-fluronide, and quinol-4-glucuronide. The cytochrome P450 enzyme system is not involved with the metabolism of fospropofol.

Wikipedia

Fospropofol

Biological Half Life

When given to a patient, the half-lives are as follows: Fospropofol = 0.81 hours; Propofol metabolite = 1.13 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Bergese SD, Dalal P, Vandse R, Satlin A, Lin Z, Candiotti K, Cohen L, Gan TJ.
2: McIntosh MP, Rajewski RA. Comparative canine pharmacokinetics-pharmacodynamics
3: McIntosh MP, Iwasawa K, Rajewski RA, Fujisawa T, Goto H. Hemodynamic profile
4: Boules R, Szkiladz A, Nogid A. Fospropofol disodium (lusedra) injection for
5: Welliver M. Lusedra (fospropofol disodium). Gastroenterol Nurs. 2011
6: Liu Y, Luo CZ. [Protective effect of fospropofol disodium on in vivo liver
7: Silvestri GA, Vincent BD, Wahidi MM. Fospropofol Disodium for Sedation in
8: Cohen LB, Cattau E, Goetsch A, Shah A, Weber JR, Rex DK, Kline JM. A
9: Fechner J, Ihmsen H, Jeleazcov C, Schüttler J. Fospropofol disodium, a
10: Welliver M, Rugari SM. New drug, fospropofol disodium: a propofol prodrug.
11: Campion ME, Gan TJ. Fospropofol disodium for sedation. Drugs Today (Barc).
12: Cohen LB. Key opinion leader interview. Fospropofol disodium: new
13: Silvestri GA, Vincent BD, Wahidi MM, Robinette E, Hansbrough JR, Downie GH. A
14: Levitzky BE, Vargo JJ. Fospropofol disodium injection for the sedation of
15: Cohen LB. Clinical trial: a dose-response study of fospropofol disodium for

Explore Compound Types